2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine 2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 499796-04-2
VCID: VC7051646
InChI: InChI=1S/C12H10N4S/c1-8-11(9-5-7-14-16-9)17-12(15-8)10-4-2-3-6-13-10/h2-7H,1H3,(H,14,16)
SMILES: CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3
Molecular Formula: C12H10N4S
Molecular Weight: 242.3

2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

CAS No.: 499796-04-2

Cat. No.: VC7051646

Molecular Formula: C12H10N4S

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine - 499796-04-2

Specification

CAS No. 499796-04-2
Molecular Formula C12H10N4S
Molecular Weight 242.3
IUPAC Name 4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole
Standard InChI InChI=1S/C12H10N4S/c1-8-11(9-5-7-14-16-9)17-12(15-8)10-4-2-3-6-13-10/h2-7H,1H3,(H,14,16)
Standard InChI Key SZJUKBASQPQMPO-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound features a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The thiazole’s 4- and 5-positions are occupied by a methyl group and a 1H-pyrazol-5-yl group, respectively . This arrangement creates a planar, conjugated system with potential for diverse electronic interactions.

Key Structural Attributes:

  • Pyridine Ring: Contributes aromaticity and basicity (pKa5.2pK_a \approx 5.2) .

  • Thiazole Ring: Enhances metabolic stability and dipole interactions due to sulfur’s electronegativity .

  • Pyrazole Substituent: Introduces hydrogen-bonding capabilities via NH groups (pKa1214pK_a \approx 12-14 for pyrazole) .

Molecular Formula and Physicochemical Properties

Based on analogous structures , the molecular formula is inferred as C12_{12}H10_{10}N4_4S (molecular weight: 242.3 g/mol). Predicted properties include:

  • logP: ~3.1 (moderate lipophilicity, comparable to pyridine-thiazole hybrids ).

  • Polar Surface Area: ~80 Ų (suggesting moderate membrane permeability) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (pyrazole NH), 4 acceptors (pyridine N, thiazole N, pyrazole N) .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Pyridine-thiazole core

  • 4-Methylthiazole substituent

  • 1H-Pyrazol-5-yl group

Step 1: Formation of 2-Aminothiazole

A Hantzsch thiazole synthesis is proposed, reacting α-bromo ketone A with thiourea B to form 2-aminothiazole C :

A (R = CH3)+NH2CSNH2EtOH, ΔC (2-amino-4-methylthiazole)\text{A (R = CH}_3\text{)} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{C (2-amino-4-methylthiazole)}

Step 3: Pyrazole Functionalization

A Suzuki-Miyaura coupling installs the pyrazole group using boronic acid E and intermediate D :

D+E (1H-pyrazol-5-ylboronic acid)Pd(PPh3)4,baseTarget Compound\text{D} + \text{E (1H-pyrazol-5-ylboronic acid)} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Target Compound}

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at the thiazole’s 5-position requires directing groups or protective strategies .

  • Yield Improvements: Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency .

Spectroscopic and Computational Data

Spectral Signatures (Predicted)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 8.60 (d, 1H, pyridine H-6)

    • δ 7.85 (s, 1H, pyrazole H-3)

    • δ 7.30 (m, 2H, thiazole H-5 and pyridine H-4)

    • δ 2.45 (s, 3H, CH3_3)

  • IR (KBr):

    • 3050 cm1^{-1} (aromatic C-H)

    • 1600 cm1^{-1} (C=N stretching)

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap: 4.2 eV (indicating moderate reactivity) .

  • Electrostatic Potential: Localized negative charge on thiazole sulfur and pyridine nitrogen .

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